molecular formula C17H18ClN3O5S B2757354 1-(3-Chlorophenyl)-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine CAS No. 496777-42-5

1-(3-Chlorophenyl)-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine

Cat. No.: B2757354
CAS No.: 496777-42-5
M. Wt: 411.86
InChI Key: MTIUTIDIGGGLFW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C17H18ClN3O5S and its molecular weight is 411.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A variety of piperazine derivatives, including those with chlorophenyl groups, have been synthesized and studied for their biological activities. For example, compounds with structural similarities to 1-(3-Chlorophenyl)-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine have demonstrated significant anticancer and antituberculosis properties. The synthesis methods often involve reductive amination and aim to produce derivatives with potent biological activities (Mallikarjuna, Padmashali, & Sandeep, 2014).

Pharmacological Intermediates

Piperazine derivatives, including those with dichlorophenyl components, serve as crucial intermediates in pharmaceutical synthesis. These compounds are synthesized through various chemical reactions, including alkylation and acidulation, leading to products with potential applications as intermediates for further drug development (Quan, 2006).

Kinetics and Mechanisms in Organic Reactions

Studies on the reactions of piperazine derivatives with different functional groups, such as chlorophenyl, provide insights into their kinetics and mechanisms. These studies contribute to understanding how modifications in the chemical structure affect reaction rates and product formation, which is critical for designing efficient synthesis pathways (Castro, Leandro, Quesieh, & Santos, 2001).

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c1-26-17-6-5-15(12-16(17)21(22)23)27(24,25)20-9-7-19(8-10-20)14-4-2-3-13(18)11-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIUTIDIGGGLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.